molecular formula C22H20Cl2N2O2 B2617294 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one CAS No. 2034431-68-8

3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one

Cat. No.: B2617294
CAS No.: 2034431-68-8
M. Wt: 415.31
InChI Key: FYTOSCJOEQWZQJ-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety linked to a pyrrolidine ring, which is further connected to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Attachment of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions or cyclization reactions involving appropriate precursors.

    Coupling with the dichlorophenyl group: The final step involves coupling the dichlorophenyl group to the pyrrolidine-quinoline intermediate, possibly through a Friedel-Crafts acylation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or dichlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline or dichlorophenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline moiety.

    Quinacrine: Another antimalarial with structural similarities.

    Pyrrolidine derivatives: Various compounds with a pyrrolidine ring used in medicinal chemistry.

Uniqueness

3-(2,6-Dichlorophenyl)-1-(3-(quinolin-8-yloxy)pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O2/c23-18-6-2-7-19(24)17(18)9-10-21(27)26-13-11-16(14-26)28-20-8-1-4-15-5-3-12-25-22(15)20/h1-8,12,16H,9-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTOSCJOEQWZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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